molecular formula C8H14O3 B1607121 Methyl 2-hydroxycyclohexanecarboxylate CAS No. 2236-11-5

Methyl 2-hydroxycyclohexanecarboxylate

Cat. No.: B1607121
CAS No.: 2236-11-5
M. Wt: 158.19 g/mol
InChI Key: IAJQZEQYGUQTQS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxycyclohexanecarboxylate is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxycyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxocyclohexanecarboxylate or 2-carboxycyclohexanecarboxylate.

    Reduction: Formation of 2-hydroxycyclohexanemethanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 2-hydroxycyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxycyclohexanecarboxylic acid
  • Methyl cyclohexanecarboxylate
  • Cyclohexanol

Uniqueness

Methyl 2-hydroxycyclohexanecarboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. For example, the hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis or transesterification reactions .

Properties

IUPAC Name

methyl 2-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQZEQYGUQTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942023
Record name Methyl 2-hydroxycyclohexane-1-carboxylate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2236-11-5, 20027-13-8
Record name Methyl 2-hydroxycyclohexanecarboxylate
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Record name Methyl 2-hydroxycyclohexanecarboxylate
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Record name 2236-11-5
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Record name Methyl 2-hydroxycyclohexane-1-carboxylate
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Record name Methyl 2-hydroxycyclohexanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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